molecular formula C19H18N4O5S B2532754 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole CAS No. 612525-48-1

3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B2532754
CAS No.: 612525-48-1
M. Wt: 414.44
InChI Key: HTYPFIRLGFGCNU-UHFFFAOYSA-N
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Description

3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole is a triazole derivative characterized by three distinct substituents:

  • Benzo[d][1,3]dioxole (piperonyl) group: Attached via an ether linkage at position 3, this moiety is known for enhancing bioavailability and metabolic stability due to its electron-rich aromatic system .
  • 4-Nitrobenzylthio group: A thioether substituent at position 5, featuring a nitrobenzyl group. The nitro group introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets .
  • Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Thioether formation through nucleophilic substitution of halides with thiols .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-2-22-18(10-26-15-7-8-16-17(9-15)28-12-27-16)20-21-19(22)29-11-13-3-5-14(6-4-13)23(24)25/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYPFIRLGFGCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of signaling pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with these biomolecules are critical for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The metabolism of this compound can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its pro-apoptotic effects by disrupting mitochondrial function. The precise localization of this compound within cells is essential for its biochemical activity.

Biological Activity

The compound 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of the target compound involves several steps starting from 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate . The reaction typically yields a product in the form of colorless crystals with a yield of approximately 65% . The compound's structure features a triazole ring and various substituents that contribute to its biological activity.

Key Structural Features

  • Triazole Ring : Known for its diverse pharmacological properties.
  • Benzo[d][1,3]dioxole Moiety : Associated with antioxidant and anti-inflammatory activities.
  • Nitrobenzyl Thio Group : Potentially enhances lipophilicity and bioactivity.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies indicate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticonvulsant Activity

In addition to antimicrobial effects, the compound exhibited anticonvulsant properties in animal models. Doses of 0.4 mg/kg provided up to 80% protection against induced seizures, indicating a promising profile for neurological applications .

Cytotoxicity Studies

Cytotoxicity assays revealed that while the compound shows significant activity against cancer cell lines (e.g., HeLa cells), it also exhibits dose-dependent toxicity. The IC50 values ranged from 10 to 30 µM depending on the cell line tested, suggesting a need for further optimization to enhance selectivity toward cancer cells while minimizing effects on normal cells .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Reactive Oxygen Species (ROS) Modulation : The benzo[d][1,3]dioxole component is known to influence oxidative stress pathways, potentially enhancing its antimicrobial efficacy.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of triazole compounds including the target compound. Results indicated that modifications in substituents significantly influenced activity profiles against biofilms formed by bacteria such as Salmonella enterica and Pseudomonas aeruginosa .

Study 2: Anticonvulsant Properties

Another study focused on evaluating the anticonvulsant potential through acute toxicity testing in rodents. The findings highlighted a significant reduction in seizure frequency and duration when treated with the compound compared to controls .

Scientific Research Applications

Enzyme Inhibition

This compound has demonstrated the ability to inhibit specific enzymes, particularly kinases. By binding to the active sites of these enzymes, it modulates critical signaling pathways involved in cellular processes. For instance, it has been shown to disrupt cell signaling in cancer cells, leading to apoptosis by affecting mitochondrial function and activating caspases .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In studies involving various bacterial strains (both Gram-positive and Gram-negative) and fungi, compounds similar to 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole have shown promising results. The disc diffusion method revealed effective inhibition zones against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer therapies. The modulation of pathways related to cell death and survival makes it a subject of interest in cancer research. Studies have highlighted its efficacy in disrupting mitochondrial functions essential for cancer cell viability .

Other Pharmaceutical Uses

Triazole derivatives are widely recognized for their therapeutic potential beyond anticancer applications. They have been investigated for their roles as antifungals and antibacterial agents. The structural diversity of triazoles allows for modifications that can enhance their biological activity against resistant strains of bacteria and fungi .

Study on Antimicrobial Activity

A study conducted by Sivakumar et al. detailed the synthesis and antimicrobial evaluation of various triazole derivatives. The findings indicated that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis, showcasing the potential utility of compounds like this compound in developing new antimicrobial agents .

CompoundZone of Inhibition (mm)Bacteria/Fungi
3a7.50E. coli
3b6.80S. aureus
3c7.10B. subtilis
3d3.90C. albicans

Comparison with Similar Compounds

Key Observations :

Key Observations :

  • Benzo[d][1,3]dioxole-containing compounds (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole) exhibit anticonvulsant properties, implying the target may share similar CNS activity .
  • Thioether-linked triazoles generally show higher bioavailability than thione derivatives due to reduced metabolic oxidation .

Preparation Methods

Hydrazine-Formamide Cyclocondensation

In a modified Ainsworth protocol, aqueous hydrazine hydrate is slowly added to preheated formamide (160–180°C) over 2–4 hours. This minimizes side reactions such as 4-amino-1,2,4-triazole formation by maintaining excess formamide. The reaction produces 1,2,4-triazole in 92–97% yield at atmospheric pressure. To introduce the 4-ethyl group, ethylamine or ethylhydrazine derivatives are substituted for hydrazine in this step, though this requires careful stoichiometric adjustments to prevent N-alkylation side products.

Lithium-Mediated Ethyl Group Incorporation

Alternative approaches use lithium salts to facilitate alkylation. For example, reacting 1,2,4-triazole with ethyl bromide in the presence of lithium hydroxide (LiOH) in tetrahydrofuran at 60°C for 12 hours achieves 70–75% 4-ethyl substitution. However, this method necessitates rigorous exclusion of moisture to prevent LiOH decomposition.

Thioether Formation at Position 5: (4-Nitrobenzyl)thio Installation

The 5-thio substituent is introduced via thiol-disulfide exchange or nucleophilic substitution.

Thiolation with 4-Nitrobenzyl Mercaptan

  • Thiol Generation : Treat 5-mercapto-4-ethyl-4H-1,2,4-triazole (synthesized via thiobiurea cyclization) with 4-nitrobenzyl bromide in methanol/sodium methoxide (NaOMe) at 25°C for 3 hours. This yields 5-((4-nitrobenzyl)thio)-4-ethyl-4H-1,2,4-triazole (82% yield).
  • Regioselectivity Control : Using NaOMe ensures deprotonation of the thiol group (-SH) to form a thiolate (-S⁻), which preferentially reacts at position 5 due to electronic effects.

One-Pot Thioalkylation

A streamlined protocol combines 4-ethyl-1,2,4-triazole-5-thiol, 4-nitrobenzyl bromide, and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in water/dichloromethane. Stirring at 40°C for 4 hours achieves 88% yield with >95% purity.

Integrated Synthesis Pathways

Two dominant strategies emerge for assembling the full molecule:

Sequential Functionalization (Core → Position 3 → Position 5)

Step Reaction Conditions Yield
1 Triazole core synthesis Hydrazine + formamide, 170°C, 4 h 92%
2 4-Ethylation Ethyl bromide, LiOH, THF, 60°C 70%
3 Position 3 substitution 5-(bromomethyl)benzo[d]dioxole, K₂CO₃, DMF 65%
4 Position 5 thioetherification 4-Nitrobenzyl bromide, NaOMe, MeOH 82%
Total 34.6%

Convergent Synthesis (Modular Coupling)

  • Synthesize 3-((benzo[d]dioxol-5-yloxy)methyl)-4-ethyl-4H-1,2,4-triazole-5-thiol as a key intermediate.
  • React with 4-nitrobenzyl bromide under phase-transfer conditions (TBAI, H₂O/CH₂Cl₂).
    Advantage : Reduces purification steps; achieves 78% overall yield.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/methanol (3:1) at −20°C removes residual formamide and nitrobenzyl byproducts, yielding >99% pure product. X-ray crystallography confirms regiochemistry, with Li⁺ coordination observed at the triazole N-4 position in intermediate stages.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.52 (q, J=7.2 Hz, 2H, CH₂CH₃), 5.12 (s, 2H, OCH₂), 6.82–8.23 (m, 7H, aromatic).
  • IR : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1245 cm⁻¹ (C-O-C benzodioxole).

Challenges and Mitigation Strategies

  • Nitro Group Reduction : Undesired reduction of the 4-nitrobenzyl group occurs with LiAlH₄; substitute NaBH₄/CeCl₃ for selective reductions.
  • Benzodioxole Hydrolysis : Acidic conditions cleave the methylenedioxy ring; maintain pH >6 during aqueous workups.
  • Thioether Oxidation : Storage under nitrogen prevents disulfide formation; add 0.1% w/v ascorbic acid as a stabilizer.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Patent US4267347A describes a continuous reactor for triazole core production, achieving 98% conversion at 180°C with 15-minute residence time.
  • Solvent Recycling : Distill DMF and methanol from reaction mixtures for reuse, reducing waste by 62%.

Q & A

Q. How to address regioselectivity challenges in triazole derivatization?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the triazole ring to steer substitution to the 3- or 5-position. Confirm regiochemistry via NOESY NMR .

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